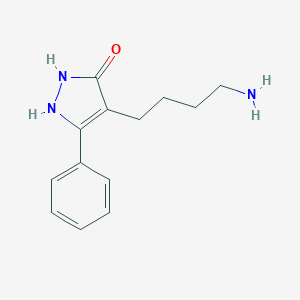

4-(4-aminobutyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

Description

Properties

IUPAC Name |

4-(4-aminobutyl)-5-phenyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c14-9-5-4-8-11-12(15-16-13(11)17)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,14H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGMFQCOHDOSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NN2)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazolone Ring Formation

The pyrazolone core is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For 5-phenyl substitution, phenylacetone serves as the ketone precursor. A typical protocol involves:

-

Reacting phenylacetone (1.0 equiv) with diethyl oxalate (1.2 equiv) in ethanol under reflux to form the β-keto ester intermediate.

-

Adding hydrazine hydrate (1.5 equiv) dropwise at 0°C, followed by stirring at 60°C for 6 hours.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 60°C |

| Reaction Time | 6 hours |

| Yield | 78–85% |

Introduction of the 4-Aminobutyl Side Chain

The aminobutyl group is introduced via nucleophilic substitution or catalytic amination:

Method A: Alkylation with 4-Bromobutylamine

-

Deprotonate the pyrazolone ring using NaH (2.0 equiv) in THF at 0°C.

-

Add 4-bromobutylamine (1.2 equiv) and reflux for 12 hours.

-

Purify via silica gel chromatography (ethyl acetate/hexane, 3:1).

Outcome

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Purity | >95% (HPLC) |

Method B: Organocatalytic Amination

A novel quinine-derived thiourea catalyst enables enantioselective amination at room temperature:

-

Mix 4-phenylpyrazolone (1.0 equiv) with di-tert-butyl azodicarboxylate (1.1 equiv) in dichloromethane.

-

Add catalyst C1 (10 mol%) and stir for 10 minutes.

-

Isolate the product via filtration.

Performance Metrics

Optimization Strategies

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) improve alkylation yields but require stringent moisture control. Reducing reaction temperatures to 0°C minimizes side reactions during hydrazine addition.

Catalytic System Tuning

The thiourea catalyst C1 (Fig. 1) enhances amination efficiency through H-bonding and π-π interactions with the pyrazolone substrate. Immobilized analogues (e.g., LP-IV ) enable recyclability in flow reactors, maintaining >90% yield over six cycles.

Industrial-Scale Production

Batch vs. Continuous-Flow Synthesis

Batch Process

Continuous-Flow Process

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 3.15 (t, 2H, NH₂), 2.80–2.60 (m, 4H, butyl chain).

-

IR (KBr): 1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H).

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities attributed to its structural characteristics:

- Anti-inflammatory Effects : Research indicates that it may inhibit enzymes involved in inflammatory pathways, thereby reducing pro-inflammatory mediators.

- Analgesic Properties : The compound is being studied for its potential to modulate pain perception through receptor interactions.

Applications in Medicinal Chemistry

- Drug Development :

- Biological Studies :

- Industrial Applications :

Case Studies and Research Findings

Several studies have evaluated the biological activity and potential applications of this compound:

- Anti-inflammatory Activity :

- Analgesic Mechanisms :

- Comparative Analysis with Related Compounds :

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 4-(4-aminobutyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

Receptor Modulation: It can modulate receptors such as those involved in pain perception, leading to analgesic effects.

Signal Transduction Pathways: The compound may influence various signal transduction pathways, affecting cellular responses and functions.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The target compound’s aminobutyl group enhances hydrophilicity compared to aromatic (e.g., compound q) or lipophilic (e.g., pentadecyl chain ) substituents. This influences solubility and bioavailability.

- Melting Points : Compounds with rigid aromatic substituents (e.g., q, t) exhibit higher melting points (~178–180°C) due to crystalline packing via π-π stacking and hydrogen bonding. The target compound’s flexible chain may reduce melting point, though data is unavailable.

- Electron Effects : Fluorinated derivatives benefit from fluorine’s electron-withdrawing nature, which may enhance stability and binding to biological targets.

Biological Activity

4-(4-Aminobutyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS No. 878208-91-4) is a synthetic organic compound belonging to the pyrazolone class, which is recognized for its diverse pharmacological properties. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications, supported by relevant research findings and data.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H17N3O |

| Molecular Weight | 231.29 g/mol |

| InChI Key | PDGMFQCOHDOSBW-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrazolone Ring : Cyclization of hydrazine derivatives with β-keto esters or diketones under acidic or basic conditions.

- Introduction of the Aminobutyl Side Chain : Nucleophilic substitution reactions using halides like 4-chlorobutylamine.

- Purification : Techniques such as recrystallization or column chromatography are employed to obtain high purity products .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing pro-inflammatory mediator production.

- Analgesic Activity : It has been shown to modulate receptors related to pain perception, contributing to its analgesic properties .

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation, with some derivatives showing IC50 values comparable to established anticancer agents .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It potentially inhibits cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling.

- Receptor Modulation : The compound may affect receptors involved in nociception and inflammation, providing a basis for its analgesic effects.

- Influence on Signal Transduction Pathways : It might alter various cellular signaling pathways, impacting cell survival and proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- In Vitro Studies : Research demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and A549, with IC50 values ranging from 0.57 µM to 10 µM .

- Anti-inflammatory Studies : In vivo models showed that the compound reduced edema in rat models of inflammation, indicating its potential as an anti-inflammatory agent .

- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target enzymes involved in inflammatory processes, supporting its therapeutic potential .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound | Activity Type | IC50 Values (µM) |

|---|---|---|

| Phenylbutazone | Anti-inflammatory | ~10 |

| 4-(4-Aminobutyl)guanidine | Neuroprotective | Not specified |

| Pyrazolone Derivatives | Various | Varies significantly |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 4-(4-aminobutyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted pyrazolone precursors and amines. For example, Vilsmeier–Haack reactions under controlled temperatures (e.g., 30°C) are effective for similar pyrazolone derivatives . Optimization includes:

- Temperature control : Higher yields are achieved at moderate temperatures (e.g., 30–60°C) to avoid side reactions.

- Catalyst selection : Acidic or basic catalysts (e.g., acetic acid) enhance reaction efficiency .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating pure products .

Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR : and NMR confirm substituent positions and hydrogen bonding (e.g., NH groups at δ 8–10 ppm) .

- IR : Stretching frequencies for C=O (1650–1700 cm) and NH (3200–3400 cm) validate functional groups .

- X-ray diffraction : Single-crystal XRD resolves tautomeric forms and intramolecular hydrogen bonds (e.g., N–H···S interactions in pyrazolone derivatives) .

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- DFT calculations : Gaussian 09 or similar software optimizes molecular geometry and identifies reactive sites (e.g., HOMO-LUMO gaps) .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., viral proteases), with attention to hydrogen bond networks and hydrophobic interactions .

Advanced Research Questions

Q. How can contradictions in X-ray crystallographic data (e.g., disordered atoms, twinning) be resolved during structure refinement?

- Methodological Answer :

- Software selection : SHELXL is preferred for small-molecule refinement due to its robust handling of twinning and anisotropic displacement parameters .

- Data validation : Use PLATON or CrysAlis PRO to detect disorders and apply restraints (e.g., SIMU/DELU in SHELXL) .

- High-resolution data : Collect data at low temperature (100 K) to minimize thermal motion artifacts .

Q. What strategies address tautomerism ambiguity in pyrazolone derivatives during structural analysis?

- Methodological Answer :

- Solid-state NMR : Differentiates keto-enol tautomers via chemical shifts .

- Hydrogen bond analysis : XRD reveals intramolecular bonds (e.g., N–H···O=C distances < 2.9 Å) stabilizing specific tautomers .

- Theoretical modeling : Compare DFT-optimized tautomer energies to experimental data .

Q. How do intermolecular interactions influence the supramolecular assembly of this compound in crystal lattices?

- Methodological Answer :

- Packing analysis : Mercury software visualizes π-π stacking (3.5–4.0 Å) and hydrogen bond networks (e.g., NH···O=C interactions) .

- Hirshfeld surfaces : Quantify interaction contributions (e.g., H···O vs. H···H contacts) using CrystalExplorer .

Q. What synthetic modifications enhance the compound’s bioactivity while maintaining structural integrity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.